molecular formula C33H34N2O6 B11434529 7-(3,4-dimethoxyphenyl)-N,4-bis(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

7-(3,4-dimethoxyphenyl)-N,4-bis(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11434529
M. Wt: 554.6 g/mol
InChI Key: DLXHYIXDCJAJLK-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-N,4-bis(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound belonging to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, characterized by multiple methoxy groups and a hexahydroquinoline core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-N,4-bis(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with a β-keto ester in the presence of a catalyst to form the hexahydroquinoline core.

    Amidation: The final step involves the amidation of the hexahydroquinoline derivative with 4-methoxyphenylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the hexahydroquinoline core, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, 7-(3,4-dimethoxyphenyl)-N,4-bis(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has shown potential as an enzyme inhibitor. It is being investigated for its ability to inhibit specific enzymes involved in disease pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Preliminary studies suggest it may have anti-inflammatory and anticancer properties, making it a candidate for drug development.

Industry

Industrially, this compound can be used as a precursor in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-N,4-bis(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,4-dimethoxyphenyl)-N,4-bis(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 7-(3,4-dimethoxyphenyl)-N,4-bis(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Uniqueness

The uniqueness of 7-(3,4-dimethoxyphenyl)-N,4-bis(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide lies in its specific substitution pattern and the presence of multiple methoxy groups. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C33H34N2O6

Molecular Weight

554.6 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-N,4-bis(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C33H34N2O6/c1-19-30(33(37)35-23-9-13-25(39-3)14-10-23)31(20-6-11-24(38-2)12-7-20)32-26(34-19)16-22(17-27(32)36)21-8-15-28(40-4)29(18-21)41-5/h6-15,18,22,31,34H,16-17H2,1-5H3,(H,35,37)

InChI Key

DLXHYIXDCJAJLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC)C(=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

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